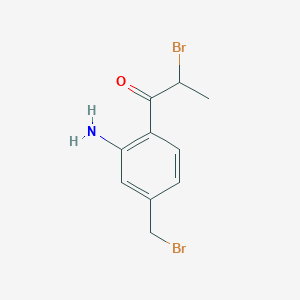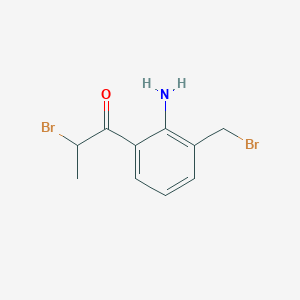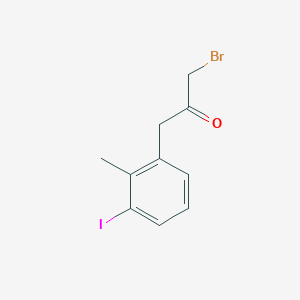
(E)-Ethyl 3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-Ethyl 3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluoro-substituted phenyl ring and a boronate ester group. These structural features make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate typically involves a multi-step process. One common method includes the following steps:
Preparation of the Boronate Ester: The boronate ester is synthesized by reacting 2-fluoro-4-bromophenylboronic acid with bis(pinacolato)diboron in the presence of a palladium catalyst.
Formation of the Acryloyl Intermediate: The acryloyl intermediate is prepared by reacting ethyl acrylate with a suitable base, such as potassium carbonate, under an inert atmosphere.
Coupling Reaction: The final step involves coupling the boronate ester with the acryloyl intermediate using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
(E)-Ethyl 3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form the corresponding phenol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluoro-substituted phenyl ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 3-(2-fluoro-4-hydroxyphenyl)acrylate.
Reduction: Ethyl 3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate.
Substitution: Various substituted phenylacrylates depending on the nucleophile used.
科学研究应用
(E)-Ethyl 3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its unique structural features.
Medicine: Investigated for its potential as a precursor in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism of action of (E)-Ethyl 3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate is primarily attributed to its ability to participate in various chemical reactions. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of biological systems. Additionally, the fluoro-substituted phenyl ring can interact with specific molecular targets, influencing biological pathways and processes.
相似化合物的比较
Similar Compounds
(E)-Ethyl 3-(2-fluoro-4-bromophenyl)acrylate: Lacks the boronate ester group, making it less versatile in chemical reactions.
(E)-Ethyl 3-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate: Similar structure but with a chlorine substituent instead of fluorine, leading to different reactivity and applications.
Uniqueness
(E)-Ethyl 3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate is unique due to the presence of both the fluoro-substituted phenyl ring and the boronate ester group. This combination imparts distinct chemical properties, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C17H22BFO4 |
|---|---|
分子量 |
320.2 g/mol |
IUPAC 名称 |
ethyl 3-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C17H22BFO4/c1-6-21-15(20)10-8-12-7-9-13(11-14(12)19)18-22-16(2,3)17(4,5)23-18/h7-11H,6H2,1-5H3 |
InChI 键 |
RMFSJADHYQNVAF-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C=CC(=O)OCC)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



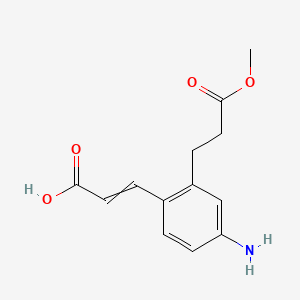
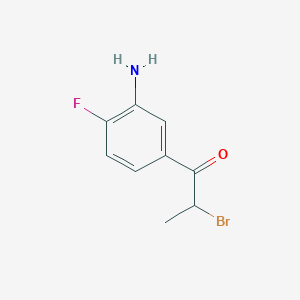
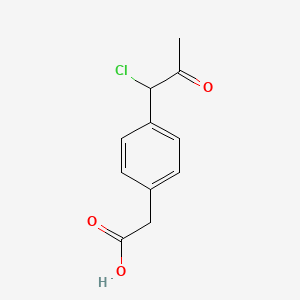
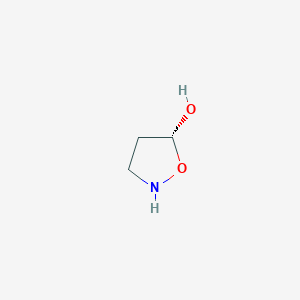
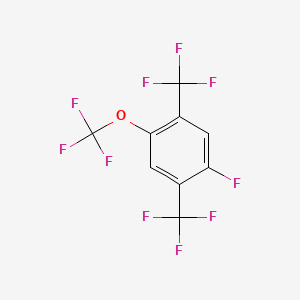
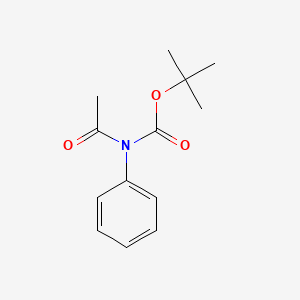

![6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[1,5-a]azepine](/img/structure/B14064346.png)
